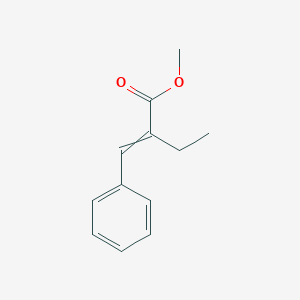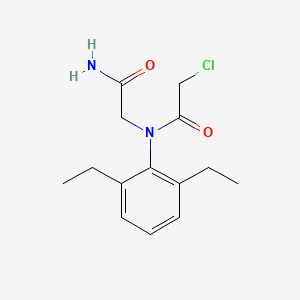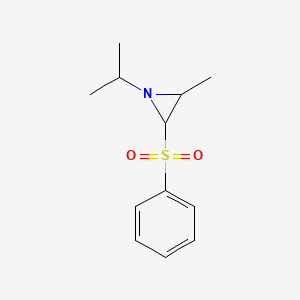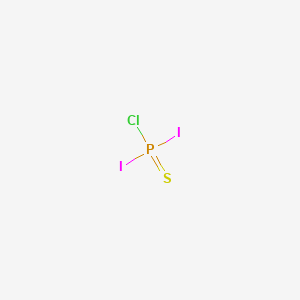
7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine is a heterocyclic compound that belongs to the benzothiadiazine family. This compound is characterized by the presence of a bromine atom at the 7th position and a phenyl group at the 3rd position of the benzothiadiazine ring. Benzothiadiazines are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine typically involves the cyclization of appropriately substituted N-acetyl-N-arylbenzothiohydrazides. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process . For instance, the reaction can be carried out in the presence of hydrochloric acid or sodium hydroxide under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions at positions 6 and 8 of the benzothiadiazine ring.
Nucleophilic Substitution: The bromine atom at the 7th position can be replaced by nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized at position 4 to form the corresponding sulfone.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Major Products Formed
Electrophilic Substitution: Products with additional substituents at positions 6 and 8.
Nucleophilic Substitution: Products with different substituents replacing the bromine atom at position 7.
Oxidation: The corresponding sulfone derivative.
Scientific Research Applications
7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Studied for its antihypertensive, antidiabetic, and anticancer properties.
Industry: Used in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. The compound’s bromine and phenyl groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Chlorothiazide: A diuretic and antihypertensive agent with a similar benzothiadiazine scaffold.
Hydrochlorothiazide: Another diuretic with a benzothiadiazine structure, widely used in the treatment of hypertension.
Elobixibat hydrate: A bile acid transport inhibitor with a benzothiazepine structure.
Uniqueness
7-Bromo-3-phenyl-1H-4,1,2-benzothiadiazine is unique due to the presence of the bromine atom at the 7th position and the phenyl group at the 3rd position. These substituents contribute to its distinct pharmacological properties and make it a valuable compound for scientific research and drug development .
Properties
CAS No. |
62672-35-9 |
|---|---|
Molecular Formula |
C13H9BrN2S |
Molecular Weight |
305.19 g/mol |
IUPAC Name |
7-bromo-3-phenyl-1H-4,1,2-benzothiadiazine |
InChI |
InChI=1S/C13H9BrN2S/c14-10-6-7-12-11(8-10)15-16-13(17-12)9-4-2-1-3-5-9/h1-8,15H |
InChI Key |
AUUGUQCAWMKBPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=C(S2)C=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(Prop-2-en-1-yl)-1,4-dioxaspiro[4.5]dec-6-ene-8-carbaldehyde](/img/structure/B14510244.png)
![S-[4-Chloro-3-hydroxy-2-({[(propan-2-yl)oxy]carbonyl}amino)phenyl]-L-cysteine](/img/structure/B14510256.png)





![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)
![{[(Chlorocarbonyl)amino]methyl}phosphonic dichloride](/img/structure/B14510290.png)




